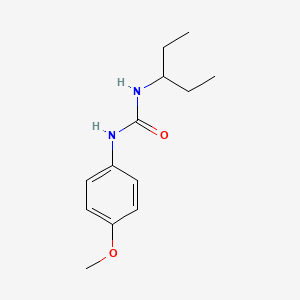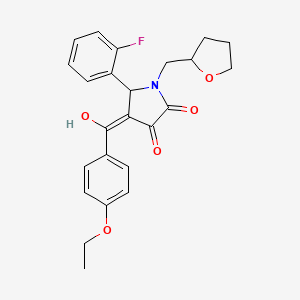![molecular formula C19H19FN2O4 B5289482 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5289482.png)
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as BDP, is a chemical compound that has been found to have potential therapeutic applications. BDP is a derivative of piperazine and has been extensively researched for its pharmacological properties.
作用机制
The exact mechanism of action of 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it is believed to interact with the serotonergic and dopaminergic systems in the brain. This compound has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in anxiety and depression. It also acts as an antagonist at the D2 receptor, which is involved in schizophrenia.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
实验室实验的优点和局限性
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has also been extensively studied for its pharmacological properties. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine. One area of research is to further investigate the mechanism of action of this compound. This can help to better understand its pharmacological properties and potential therapeutic applications. Another area of research is to investigate the effects of this compound in human subjects. This can help to determine its safety and efficacy in clinical settings. Additionally, there is a need for more research on the long-term effects of this compound and its potential for addiction and abuse.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. The synthesis method of this compound is well-established, and it has been extensively studied for its pharmacological properties. This compound has several advantages for lab experiments, but its exact mechanism of action is not fully understood. There are several future directions for the research on this compound, including investigating its mechanism of action and its effects in human subjects.
合成方法
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine can be synthesized by the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as EDCI. The resulting intermediate is then reacted with piperazine to obtain this compound. The synthesis of this compound has been reported in several scientific journals and is a well-established method.
科学研究应用
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its pharmacological properties. It has been found to have potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic properties and can reduce the symptoms of schizophrenia in animal models.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c20-14-1-3-15(4-2-14)21-7-9-22(10-8-21)19(23)12-24-16-5-6-17-18(11-16)26-13-25-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNASCERRDHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl]imidoformate](/img/structure/B5289403.png)
![(3R*,3aR*,7aR*)-1-(butoxyacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5289412.png)
![3-methyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5289417.png)
![3-{2-[allyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5289422.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5289490.png)

![1-[(4-ethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5289500.png)
